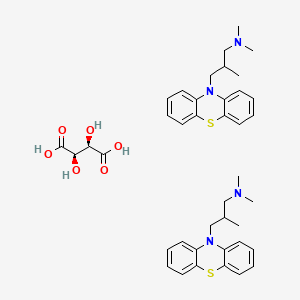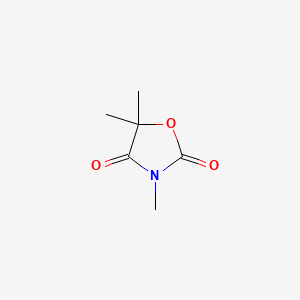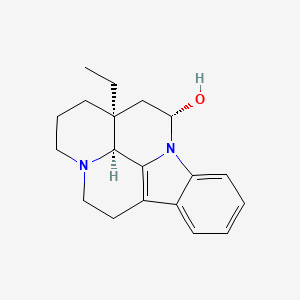![molecular formula C74H100ClN15O14 B1683117 (2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide CAS No. 151272-78-5](/img/structure/B1683117.png)
(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide
Overview
Description
Antarelix is a synthetic peptide that functions as a gonadotropin-releasing hormone receptor antagonist. It was initially developed by AEterna Zentaris GmbH and has been investigated for its potential therapeutic applications in treating conditions such as prostate cancer, endometriosis, and female infertility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antarelix is synthesized through solid-phase peptide synthesis, a method commonly used for creating peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of antarelix involves scaling up the solid-phase peptide synthesis process. This requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Antarelix undergoes various chemical reactions, including:
Oxidation: Antarelix can undergo oxidation reactions, particularly at methionine residues, which can be catalyzed by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide, typically using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions can be performed to modify specific amino acid residues within the peptide sequence.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives, coupling reagents like DCC or DIC.
Major Products: The major products formed from these reactions include oxidized or reduced forms of antarelix, as well as modified peptides with substituted amino acid residues .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone release and its effects on reproductive biology.
Medicine: Explored as a therapeutic agent for treating prostate cancer, endometriosis, and female infertility.
Mechanism of Action
Antarelix exerts its effects by binding to gonadotropin-releasing hormone receptors, thereby blocking the action of gonadotropin-releasing hormone. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, leading to a decrease in the production of sex hormones like testosterone and estrogen. This mechanism is particularly useful in treating hormone-sensitive conditions such as prostate cancer and endometriosis .
Comparison with Similar Compounds
Cetrorelix: Another gonadotropin-releasing hormone antagonist used in the treatment of hormone-sensitive cancers and reproductive disorders.
Ganirelix: A similar compound used to control hormone levels in assisted reproductive technology.
Comparison: Antarelix is unique in its specific binding affinity and potency as a gonadotropin-releasing hormone receptor antagonist. Compared to cetrorelix and ganirelix, antarelix has shown distinct pharmacokinetic properties and clinical efficacy in certain therapeutic applications .
Properties
Key on ui mechanism of action |
Teverelix is a GnRH (Gonadotropin releasing hormone) antagonist. |
|---|---|
CAS No. |
151272-78-5 |
Molecular Formula |
C74H100ClN15O14 |
Molecular Weight |
1459.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104)/t45-,55-,56+,57+,58-,59+,60-,61-,62+,63+/m1/s1 |
InChI Key |
NOENHWMKHNSHGX-IAOPALDYSA-N |
SMILES |
CC(C)CC(C(=O)N(C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CC=C2)N)C(=O)C(C)(C(=O)C(CC3=CC4=CC=CC=C4C=C3)NC(=O)C)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CC6=CC=C(C=C6)Cl)N)NC(=O)C(CCCCNC(=O)N)N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
151272-78-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXXSYXLXPA |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Hci-Leu-Lys(iPr)-Pro-D-Ala-NH2 antarelix EP 24332 EP-24332 teverelix teverelix acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















